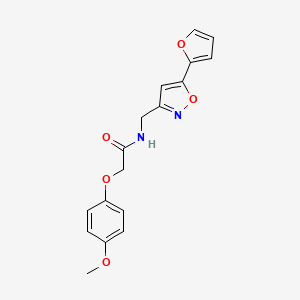![molecular formula C12H15NO4S B2561265 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid CAS No. 1369031-04-8](/img/structure/B2561265.png)
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1369031-04-8 . It has a molecular weight of 269.32 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-3,5-6H,1,4,7-9H2,(H,14,15) . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.
Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, a derivative, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach provides an alternative to phenol, facilitating the specific properties of benzoxazine to aliphatic molecules or macromolecules, indicating its sustainable application in material science (Acerina Trejo-Machin et al., 2017).
Antioxidant and Antitumor Properties
Thiazolidine and thiazolidinone derivatives have shown promising antioxidant and antitumor activities. Such compounds are synthesized using key intermediates that are further reacted with different compounds to exhibit potential activities (M. Gouda, A. Abu‐Hashem, 2011). Similarly, thiazolidin-4-one derivatives have been designed and evaluated for their antioxidant effects, with some showing significant activity comparable to ascorbic acid (Maria Apotrosoaei et al., 2014).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds from derivatives like 3-(4-Phenyl) benzoyl propionic acid has led to the creation of various compounds including furanones, pyrrolinones, and quinazolinones, showcasing the compound's versatility in creating nucleophiles for further chemical reactions (A. Y. Soliman et al., 2010).
Molecular Engineering for Solar Cell Applications
In the field of solar cell applications, novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been synthesized to exhibit high conversion efficiency. This research highlights the potential of structurally manipulated derivatives in enhancing the efficiency of solar cells (Sanghoon Kim et al., 2006).
Antimicrobial and Antifungal Activities
Derivatives of 3-[4-(1,1-Dioxo-1lambda^6,2-thiazolidin-2-yl)phenyl]propanoic acid have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate the compound's potential in developing new antimicrobial agents with significant activities against a variety of bacterial and fungal strains (N. Patel, Minesh D. Patel, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .
Eigenschaften
IUPAC Name |
3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-3,5-6H,1,4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCRFOJIFAWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)
![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)
![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)
![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)
![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)


